![molecular formula C17H22N2O2 B5642670 1-(3-Phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-en-1-yl)ethanone](/img/structure/B5642670.png)
1-(3-Phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-en-1-yl)ethanone
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Overview
Description
1-(3-Phenyl-4-oxa-1,2-diazaspiro[47]dodec-2-en-1-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1-(3-Phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-en-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of N-allyl-2-phenyl-4,5-dihydrooxazole with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
1-(3-Phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, where nucleophiles like halides or amines replace existing functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-en-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-en-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
1-(3-Phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-en-1-yl)ethanone can be compared with other spirocyclic compounds such as:
1-(3-Phenyl-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl)ethanone: Similar in structure but with a different ring size, leading to variations in chemical reactivity and biological activity.
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-ene:
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Properties
IUPAC Name |
1-(2-phenyl-1-oxa-3,4-diazaspiro[4.7]dodec-2-en-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-14(20)19-17(12-8-3-2-4-9-13-17)21-16(18-19)15-10-6-5-7-11-15/h5-7,10-11H,2-4,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIALAKRXUVZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCCCCC2)OC(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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